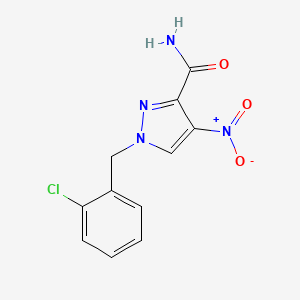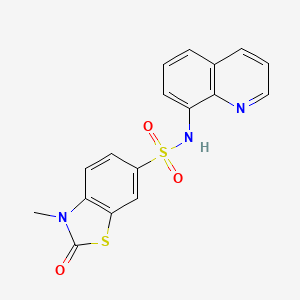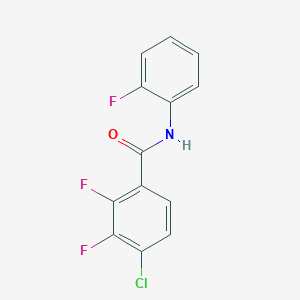
8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
描述
8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a natural stimulant that is commonly consumed in various forms such as coffee, tea, and energy drinks. Caffeine is known for its ability to increase alertness, improve cognitive function, and enhance physical performance. In addition to its popular use as a dietary supplement, caffeine has also been extensively studied for its potential therapeutic applications in various diseases.
作用机制
Caffeine acts as a non-selective antagonist of adenosine receptors in the brain. Adenosine is a neurotransmitter that plays a role in regulating sleep and wakefulness. By blocking adenosine receptors, 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which leads to increased alertness and improved cognitive function.
Biochemical and physiological effects:
Caffeine has several biochemical and physiological effects on the body, including increased heart rate, increased blood pressure, increased metabolic rate, and increased production of stomach acid. Caffeine also has a diuretic effect, which can lead to increased urine production.
实验室实验的优点和局限性
Caffeine has several advantages for use in lab experiments, including its low cost, widespread availability, and well-established safety profile. However, 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione also has some limitations, including its non-specific mechanism of action, which can make it difficult to isolate specific effects.
未来方向
There are several future directions for research on 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, including:
1. Further investigation of the potential therapeutic applications of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione in various diseases, including neurodegenerative diseases and diabetes.
2. Development of more selective adenosine receptor antagonists for use in research and potential therapeutic applications.
3. Investigation of the effects of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione on gut microbiota and the potential implications for human health.
4. Investigation of the effects of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione on athletic performance and the potential use of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione as an ergogenic aid.
5. Investigation of the effects of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione on gene expression and epigenetic modifications.
In conclusion, 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a natural stimulant that has been extensively studied for its potential therapeutic applications in various diseases. Caffeine acts as a non-selective antagonist of adenosine receptors in the brain, which leads to increased alertness and improved cognitive function. While 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, including further investigation of its potential therapeutic applications and the development of more selective adenosine receptor antagonists.
科学研究应用
Caffeine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes. Research has shown that 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione can help improve cognitive function, reduce the risk of developing Parkinson's disease, and improve insulin sensitivity in patients with type 2 diabetes.
属性
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-9H-purine-2,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-7(2)5-6-16-8-9(13-11(16)18)14(3)12(19)15(4)10(8)17/h7H,5-6H2,1-4H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZVVNYFSCZQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Purine-2,6-dione, 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B3746661.png)
![5-[4-(methylthio)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-tetrazole](/img/structure/B3746674.png)
![6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746687.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3746689.png)

![N-1,3-benzodioxol-5-yl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746723.png)



![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-quinolin-8-ylacetamide](/img/structure/B3746750.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B3746758.png)

![4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746771.png)
![4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746779.png)